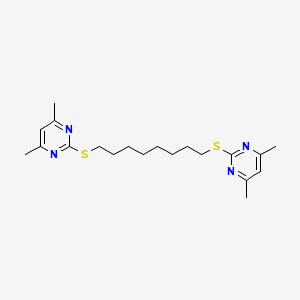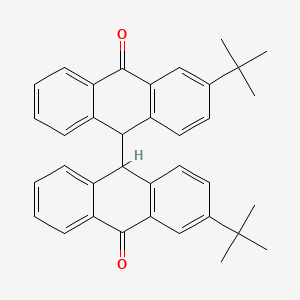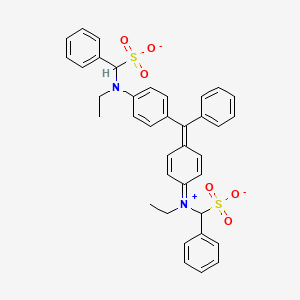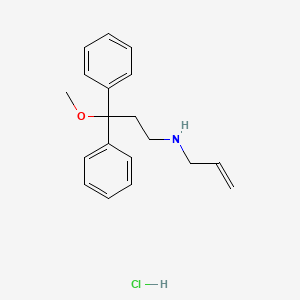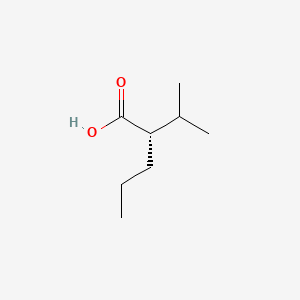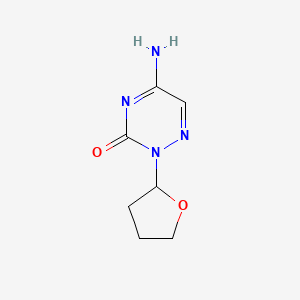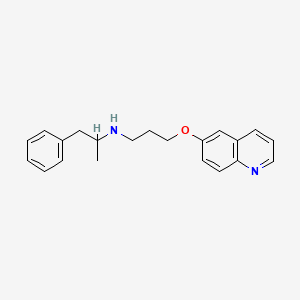![molecular formula C28H32ClNO5 B12732857 10-[2-(3,4-dimethoxyphenyl)ethyl]-5,15-dimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2(7),3,5,12,15-pentaen-14-one;hydrochloride CAS No. 75398-33-3](/img/structure/B12732857.png)
10-[2-(3,4-dimethoxyphenyl)ethyl]-5,15-dimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2(7),3,5,12,15-pentaen-14-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “10-[2-(3,4-dimethoxyphenyl)ethyl]-5,15-dimethoxy-10-azatetracyclo[77101,1202,7]heptadeca-2(7),3,5,12,15-pentaen-14-one;hydrochloride” is a complex organic molecule It features a tetracyclic structure with multiple methoxy groups and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core tetracyclic structure and subsequent functionalization with methoxy groups. Common synthetic routes might include:
Formation of the Core Structure: This could involve cyclization reactions, often using catalysts or specific reaction conditions to ensure the correct formation of the tetracyclic core.
Functionalization: Introduction of methoxy groups and other functional groups through substitution reactions, often using reagents like methanol and strong acids or bases.
Purification: The final compound is typically purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of such compounds would likely involve similar steps but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The core structure can be reduced under specific conditions to form different derivatives.
Substitution: Methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, it could be studied for its potential effects on biological systems, including its interactions with proteins or other biomolecules.
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might interact with enzymes or receptors in the body, leading to specific biological effects. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar methoxy groups but a simpler structure.
Mescaline: Another related compound with additional methoxy groups and known psychoactive properties.
Uniqueness
The uniqueness of “10-[2-(3,4-dimethoxyphenyl)ethyl]-5,15-dimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2(7),3,5,12,15-pentaen-14-one;hydrochloride” lies in its complex tetracyclic structure and specific functional groups, which might confer unique chemical and biological properties.
Properties
CAS No. |
75398-33-3 |
|---|---|
Molecular Formula |
C28H32ClNO5 |
Molecular Weight |
498.0 g/mol |
IUPAC Name |
10-[2-(3,4-dimethoxyphenyl)ethyl]-5,15-dimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2(7),3,5,12,15-pentaen-14-one;hydrochloride |
InChI |
InChI=1S/C28H31NO5.ClH/c1-31-22-6-7-23-19(13-22)12-21-15-28(23)16-27(34-4)24(30)14-20(28)17-29(21)10-9-18-5-8-25(32-2)26(11-18)33-3;/h5-8,11,13-14,16,21H,9-10,12,15,17H2,1-4H3;1H |
InChI Key |
FWLMBLZUGMFLCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C34CC(C2)N(CC3=CC(=O)C(=C4)OC)CCC5=CC(=C(C=C5)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



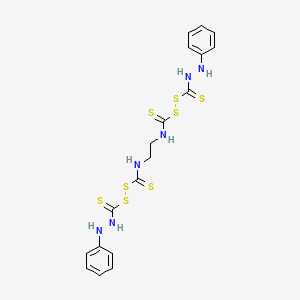

![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate](/img/structure/B12732779.png)
